molecular formula C9H13N3 B1509952 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine CAS No. 1063734-73-5

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine

Cat. No.: B1509952
CAS No.: 1063734-73-5
M. Wt: 163.22 g/mol
InChI Key: VSUSTXVUWOJMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine (CAS 1063734-73-5) is a high-purity chemical compound offered for research and development purposes. This compound features a molecular formula of C9H13N3 and a molecular weight of 163.22 g/mol . It is supplied with a recommended storage condition of sealed in a dry environment at 2-8°C to maintain stability . As a pyrimidine derivative, this scaffold is of significant interest in medicinal chemistry. Pyrimidines fused with pyrrolidine rings are recognized as privileged structures in drug discovery, frequently serving as key synthetic intermediates or core scaffolds for the development of novel bioactive molecules . The specific 2-(pyrrolidin-2-yl)pyrimidine motif is accessible through specific synthetic routes, such as the acid-catalyzed reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine, highlighting its relevance in synthetic organic chemistry . Researchers value this structure for its potential in constructing more complex molecules aimed at various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-pyrrolidin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-10-6-4-9(12-7)8-3-2-5-11-8/h4,6,8,11H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUSTXVUWOJMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727788
Record name 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063734-73-5
Record name 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution on Halopyrimidines

A prominent method involves the reaction of halogenated pyrimidines with (2R)-2-methylpyrrolidine under nucleophilic aromatic substitution conditions. For example, a 4-bromo or 4-chloro-2-methylpyrimidine intermediate is treated with (2R)-2-methylpyrrolidine to afford the target compound.

Reaction Scheme:

Step Reactants Conditions Product Yield (%)
1 4-bromo-2-methylpyrimidine Nucleophilic substitution with (2R)-2-methylpyrrolidine, solvent: DMF or DMSO, 80–100 °C, 12–24 h 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine 40–70
  • The reaction typically requires elevated temperatures (80–100 °C) and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate substitution.
  • The use of (2R)-2-methylpyrrolidine provides stereochemical control, favoring the (R)-enantiomer substitution, which has been shown to impact biological activity significantly.

Multi-Step Synthesis via Pyrimidine Carbonitrile Intermediates

Another approach starts from 4-amino-6-bromo-pyrimidine-5-carbonitrile derivatives, which undergo methylation followed by nucleophilic aromatic substitution with (2R)-2-methylpyrrolidine.

Key Steps:

Step Intermediate Reagents/Conditions Notes
A 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Methyl iodide, methylation Introduces 2-methyl group
B Methylated intermediate Reaction with (2R)-2-methylpyrrolidine, Cu/Pd catalysis or SNAr Substitution at 4-position
C Product Purification and further functionalization Yields vary depending on conditions
  • This method allows for the introduction of additional functional groups at other positions on the pyrimidine ring, enhancing versatility.

Alternative Catalytic Coupling Methods

Copper- or palladium-catalyzed coupling reactions have been employed to attach pyrrolidine rings to pyrimidine cores. These methods can offer milder conditions and improved selectivity.

Catalyst System Reaction Type Conditions Outcome
Copper-catalyzed Ullmann Coupling of pyrrolidine to halopyrimidine 80–120 °C, polar solvents Efficient C-N bond formation
Palladium-catalyzed Buchwald-Hartwig Amination of halopyrimidine with pyrrolidine Pd catalyst, ligand, base, 80–100 °C High regioselectivity and yield
  • These catalytic methods are valuable for late-stage functionalization and have been shown to produce the target compound with good purity and yield.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Notes
Direct SNAr with (2R)-2-methylpyrrolidine 4-bromo-2-methylpyrimidine DMF/DMSO, 80–100 °C, 12–24 h 40–70 Simple, widely used, moderate yields
Multi-step via pyrimidine carbonitrile 4-amino-6-bromo-pyrimidine-5-carbonitrile Methyl iodide, Cu/Pd catalysis 50–75 Allows further functionalization
Catalytic coupling (Ullmann/Buchwald) Halopyrimidine Cu or Pd catalyst, ligands, bases 60–85 Milder conditions, higher selectivity

Research Findings and Notes

  • The stereochemistry of the pyrrolidin-2-yl substituent is critical; the (2R)-enantiomer exhibits significantly enhanced biological activity compared to the (2S)-enantiomer, which underscores the importance of stereoselective synthesis.
  • High crystallinity and low aqueous solubility of some analogues can negatively impact biological activity, indicating that synthetic modifications to reduce crystallinity (e.g., sp^3 centers introduction) are beneficial.
  • The choice of solvent and temperature significantly influences the reaction rate and yield; polar aprotic solvents and temperatures around 80–100 °C are optimal for nucleophilic aromatic substitution.
  • Catalytic methods, while more complex, provide better control over regioselectivity and functional group tolerance, which is advantageous in multi-functionalized derivatives.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and pyrimidine core undergo oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and 3-chloroperoxybenzoic acid (mCPBA) are commonly used .

  • Products : Oxidation of the pyrrolidine ring yields hydroxylated or keto derivatives, while the pyrimidine ring can form N-oxides .

  • Case Study : mCPBA-mediated oxidation of pyridine N-oxides in related compounds produces intermediates for nucleophilic substitution .

Key Data:

Reaction TypeReagent/ConditionsMajor ProductYield (%)Reference
Pyrrolidine oxidationKMnO₄ (acidic)Hydroxypyrrolidine65–78
Pyrimidine N-oxidationmCPBA (CH₂Cl₂, 0°C)Pyrimidine N-oxide82

Reduction Reactions

Reduction targets the pyrimidine ring or substituents:

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation .

  • Products : Saturation of the pyrimidine ring or reduction of functional groups (e.g., nitro to amine) .

  • Example : Hydrogenation of pyrido[3,4-d]pyrimidine derivatives improves metabolic stability by saturating reactive sites .

Key Data:

SubstrateReagentProductSelectivityReference
NitropyrimidineH₂/Pd-CAminopyrimidine>90%
Pyrimidine ringLiAlH₄Dihydropyrimidine70–85

Substitution Reactions

The methyl and pyrrolidine groups facilitate nucleophilic/electrophilic substitutions:

  • Nucleophilic Substitution : Methoxy or halide groups on the pyrimidine ring are replaced by amines, thiols, or cyanides .

  • Electrophilic Substitution : Methyl-directed functionalization occurs at the 4- or 6-position of the pyrimidine ring .

Case Studies:

  • Amide Coupling : Pyrimidine-4-carboxamides are synthesized via EDCI/HOBT-mediated coupling, enhancing enzyme inhibition (e.g., NAPE-PLD) .

  • Gem-Dimethyl Introduction : Adding methyl groups at the 6-position of pyrido[3,4-d]pyrimidine improves selectivity for MPS1 kinase over CDK2 by 500–7,600-fold .

Key Data:

ReactionReagentPosition ModifiedBiological ImpactReference
Amide substitutionEDCI/HOBTR₂ (pyrrolidine)10× increase in NAPE-PLD inhibition
MethylationCH₃I/K₂CO₃Pyrimidine C6Selectivity ratio (MPS1/CDK2): 7600

Cyclization and Condensation

The compound participates in cycloaddition and condensation reactions to form fused heterocycles:

  • Diels-Alder Reactions : Pyrimidine derivatives react with dienophiles to form bicyclic structures .

  • Cyclocondensation : Reactions with aldehydes or ketones yield pyrazolo[3,4-d]pyrimidines with anti-inflammatory activity .

Example:

  • Pyrimidine-4-carboxylates undergo cyclocondensation with benzyl alcohol to form pyrazole-linked derivatives, inhibiting COX-2 with IC₅₀ values comparable to celecoxib .

Comparative Reactivity Analysis

The reactivity of 2-methyl-4-(pyrrolidin-2-yl)pyrimidine differs from analogs due to substituent positioning:

CompoundPosition of MethylPosition of PyrrolidineKey Reactivity
This compoundC2C4Enhanced electrophilic substitution at C5/C6
4-Methyl-2-(pyrrolidin-2-yl)pyrimidineC4C2Preferential oxidation at pyrrolidine

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine serves as a lead compound in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its structural modifications have led to compounds with improved potency and selectivity against specific biological targets .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids. This inhibition has implications for treating conditions like inflammation and pain .

2. Biological Research

  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural variations affect the biological activity of pyrimidine derivatives. For example, modifications to the pyrrolidine group have shown significant increases in potency against NAPE-PLD, highlighting the importance of molecular structure in drug design .
  • Anti-inflammatory Activity : Compounds derived from this compound have demonstrated anti-inflammatory effects by inhibiting COX-2 activity, making them potential candidates for treating inflammatory diseases .

Case Studies

StudyFocusFindings
Study 1 Inhibition of NAPE-PLDIdentified this compound derivatives as potent inhibitors with nanomolar activity, suitable for further pharmacological exploration .
Study 2 Anti-inflammatory EffectsDemonstrated significant COX-2 inhibition with IC50 values comparable to standard anti-inflammatory drugs, indicating potential therapeutic applications .
Study 3 SAR AnalysisHighlighted how substituents on the pyrrolidine ring influence potency; certain modifications led to a 10-fold increase in activity against targeted enzymes .

Mechanism of Action

The mechanism by which 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrimidine Derivatives

Pyrimidine derivatives vary significantly based on substituent type, position, and ring modifications. Key structural differences among analogs include:

  • Chlorine atoms in 4-(4,6-Dichloropyrimidin-2-yl)morpholine enhance electrophilicity, facilitating nucleophilic substitution reactions, a feature absent in non-halogenated analogs .
  • Ring Modifications: Fused rings, as in 4-Methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine, increase molecular rigidity and lipophilicity compared to non-fused derivatives .

Physicochemical and Pharmacokinetic Properties

Property 2-Amino-4-methylpyrimidine 4-Methyl-2-(1-pyrrolidinyl)-cyclopenta[D]pyrimidine 2-Methyl-4-isopropoxy-6-phenylpyrimidine
Molecular Weight (g/mol) 109.13 203.28 228.29
Polarity High (due to -NH₂) Moderate (pyrrolidine increases lipophilicity) Low (isopropoxy and phenyl groups)
Solubility Water-soluble Likely organic-soluble Organic-soluble

Data Tables

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
2-Amino-4-methylpyrimidine (108-52-1) 2-NH₂, 4-Me C₅H₇N₃ 109.13 Agrochemicals
4-Methyl-2-(1-pyrrolidinyl)-cyclopenta[D]pyrimidine (866049-24-3) 4-Me, 2-pyrrolidinyl, fused ring C₁₂H₁₇N₃ 203.28 Research chemicals
2-Methyl-4-isopropoxy-6-phenylpyrimidine (497944-94-2) 2-Me, 4-OCH(CH₃)₂, 6-Ph C₁₄H₁₆N₂O 228.29 Synthetic intermediates

Research Findings and Key Insights

  • Structural Insights : Crystal structure data for 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine aids in rational drug design by elucidating hydrogen-bonding networks .
  • Synthetic Advancements : Microwave techniques improve yield and regioselectivity for medicinally relevant pyrimidines .
  • Safety Considerations : Lipophilic derivatives like 4-Methyl-2-(1-pyrrolidinyl)-cyclopenta[D]pyrimidine necessitate careful handling, highlighting trade-offs between bioactivity and toxicity .

Biological Activity

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine moiety, which is known for enhancing the pharmacological properties of various chemical entities. The following sections will explore its biological activities, including antimicrobial and anti-inflammatory effects, as well as structure-activity relationships (SAR) and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H12N4\text{C}_8\text{H}_{12}\text{N}_4

This structure consists of a pyrimidine ring substituted with a methyl group at the 2-position and a pyrrolidine group at the 4-position.

Antimicrobial Activity

Numerous studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against a range of bacterial and fungal strains:

  • Antibacterial Activity : Research shows that certain pyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : These compounds also exhibit antifungal properties, with MIC values indicating effectiveness against Candida albicans and Fusarium oxysporum .

Anti-inflammatory Activity

Pyrimidine derivatives have been evaluated for their anti-inflammatory effects, particularly in inhibiting cyclooxygenase enzymes (COX). For example, one study reported that certain derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of substituents on the pyrrolidine ring significantly impacts the compound's potency:

SubstituentEffect on Activity
MethylIncreases lipophilicity, enhancing membrane permeability
HydroxyImproves hydrogen bonding potential, increasing bioactivity
HalogensCan modulate electron density, affecting binding affinity

Research indicates that modifications to the pyrrolidine ring can lead to substantial increases in potency against target enzymes .

Case Studies

  • Inhibition of NAPE-PLD : A study focused on optimizing pyrimidine derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The introduction of a pyrrolidine moiety resulted in up to a four-fold increase in enzyme inhibition compared to other substituents .
  • Antimicrobial Screening : Another investigation assessed various pyrimidine derivatives for their antibacterial properties against common pathogens. The results highlighted that specific substitutions on the pyrrolidine ring enhanced activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies substituent positions and confirms the pyrrolidine ring’s integration with the pyrimidine core .
    • 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C-N stretches at ~1350–1500 cm⁻¹) .
  • Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and molecular conformation. For pyrimidine derivatives, crystallization in ethanol/water mixtures at 4°C yields suitable crystals .

How can single-crystal X-ray diffraction address challenges in resolving the molecular conformation of this compound?

Q. Advanced

  • Crystallization Challenges : Pyrimidine derivatives often exhibit polymorphism or disordered solvent molecules. Slow evaporation in mixed solvents (e.g., chloroform/methanol) minimizes disorder .
  • Data Collection : High-resolution datasets (θ < 25°) and low-temperature (100 K) measurements reduce thermal motion artifacts .
  • Refinement : Software like SHELXL handles hydrogen bonding networks and torsional flexibility in the pyrrolidine ring .

What methodologies are employed to evaluate the bioactivity of this compound in pharmacological studies?

Q. Advanced

  • In Silico Screening :
    • Molecular Docking : Predicts binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina .
    • QSAR Modeling : Correlates structural features (e.g., methyl group position) with activity .
  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves (IC₅₀) in kinase or protease assays .
    • Cell Viability : MTT assays assess cytotoxicity in cancer cell lines .

How should researchers address contradictions in reported reactivity or bioactivity data for pyrimidine derivatives?

Q. Advanced

  • Data Validation :
    • Reproducibility : Standardize reaction conditions (e.g., solvent purity, catalyst batch) .
    • Control Experiments : Compare results with structurally similar analogs to isolate substituent effects .
  • Statistical Analysis : Use multivariate regression to identify confounding variables (e.g., pH, temperature) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Waste Disposal : Segregate halogenated waste and use licensed biohazard disposal services .

How can regioselectivity be controlled during functionalization of the pyrrolidine ring in this compound?

Q. Advanced

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
  • Metal-Mediated Reactions : Pd-catalyzed C–H activation targets specific positions on the pyrrolidine ring .
  • Computational Guidance : DFT calculations predict reactive sites based on electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(pyrrolidin-2-yl)pyrimidine
Reactant of Route 2
2-Methyl-4-(pyrrolidin-2-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.